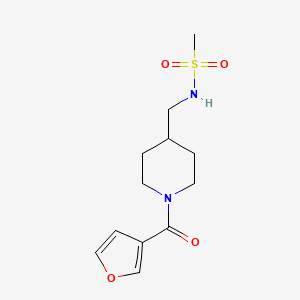
(E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a piperazine ring, a cyano group, and a methoxyphenyl sulfonyl group, making it a versatile molecule for research and industrial purposes.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate typically involves multi-step organic reactions. The process begins with the preparation of the piperazine ring, followed by the introduction of the cyano and methoxyphenyl sulfonyl groups. Common reagents used in these reactions include ethyl chloroformate, sodium cyanide, and methoxybenzenesulfonyl chloride. The reaction conditions often require controlled temperatures and the use of solvents like dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.
化学反応の分析
Types of Reactions
(E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyano or methoxyphenyl sulfonyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce primary amines.
科学的研究の応用
Chemistry
In chemistry, (E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate is used as a building block for synthesizing more complex molecules
Biology
In biological research, this compound can be used to study enzyme interactions and receptor binding due to its functional groups. It may serve as a probe or inhibitor in biochemical assays.
Medicine
The compound’s potential medicinal applications include its use as a precursor for drug development. Its structural features make it a candidate for designing molecules with therapeutic properties, such as anti-inflammatory or anticancer agents.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals and advanced materials. Its reactivity and stability make it suitable for various manufacturing processes.
作用機序
The mechanism of action of (E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the methoxyphenyl sulfonyl group can engage in electrophilic aromatic substitution. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
- (E)-ethyl 4-(2-cyano-2-((4-methylphenyl)sulfonyl)vinyl)piperazine-1-carboxylate
- (E)-ethyl 4-(2-cyano-2-((4-chlorophenyl)sulfonyl)vinyl)piperazine-1-carboxylate
- (E)-ethyl 4-(2-cyano-2-((4-fluorophenyl)sulfonyl)vinyl)piperazine-1-carboxylate
Uniqueness
Compared to its analogs, (E)-ethyl 4-(2-cyano-2-((4-methoxyphenyl)sulfonyl)vinyl)piperazine-1-carboxylate is unique due to the presence of the methoxy group, which can influence its reactivity and binding properties. This structural variation can result in different biological activities and applications.
特性
IUPAC Name |
ethyl 4-[(E)-2-cyano-2-(4-methoxyphenyl)sulfonylethenyl]piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O5S/c1-3-25-17(21)20-10-8-19(9-11-20)13-16(12-18)26(22,23)15-6-4-14(24-2)5-7-15/h4-7,13H,3,8-11H2,1-2H3/b16-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YQEQTJWTMVPYGR-DTQAZKPQSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)N1CCN(CC1)/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![6-Methyl-2-{[1-(oxane-2-carbonyl)azetidin-3-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2468336.png)










![tert-butyl N-[(2-aminocyclohexyl)methyl]carbamate](/img/structure/B2468356.png)

![2-(4-methoxyphenyl)-N-(5-oxido-2-(p-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2468359.png)
